Cas no 65180-91-8 (Bis2-(2-chloroethylsulfonyl)ethylazaniumchloride)

Bis2-(2-chloroethylsulfonyl)ethylazanium chloride is a quaternary ammonium compound characterized by its reactive chloroethylsulfonyl groups. This chemical is primarily utilized in specialized organic synthesis and crosslinking applications due to its bifunctional structure, which enables efficient bridging between molecular entities. Its sulfonyl and quaternary ammonium moieties contribute to solubility in polar solvents, facilitating controlled reactivity in aqueous or polar organic systems. The compound’s dual electrophilic sites make it suitable for modifying polymers or biomolecules, particularly where covalent attachment or crosslinking is required. Stability under controlled conditions and precise reactivity with nucleophiles are key advantages for research and industrial processes demanding selective functionalization.
Bis2-(2-chloroethylsulfonyl)ethylazaniumchloride structure
65180-91-8 structure
Product Name:Bis2-(2-chloroethylsulfonyl)ethylazaniumchloride
CAS No:65180-91-8
MF:C8H18Cl3NO4S2
MW:362.721817493439
CID:58291
PubChem ID:3017575
Update Time:2025-06-08

Bis2-(2-chloroethylsulfonyl)ethylazaniumchloride Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-chloroethyl)sulphonyl]ethyl[2-[(2-chloroethyl)sulphonyl]ethyl]ammonium chloride
    • BIS[2-(2-CHLOROETHYLSULFONYL)ETHYL]AZANIUM CHLORIDE
    • 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride
    • Bis[2-(2-chloroethylsulfonyl)ethyl]amine hydrochloride
    • EINECS 265-599-5
    • Ethanamine,2-[(2-chloroethyl)sulfonyl]-N-[2-[(2-chloroethyl)sulfonyl]ethyl]-,hydrochloride (1:1)
    • Ethanamine,2-[(2-chloroethyl)sulfonyl]-N-[2-[(2-chloroethyl)sulfonyl]ethyl]-,hydrochloride (9CI)
    • Bis[2-(2-chloroethyl)sulfonethyl]amine hydrochloride
    • NS00056363
    • bis[2-(2-chloroethylsulfonyl)ethyl]azanium;chloride
    • 65180-91-8
    • Bis[2-(2-chloroethylsulfonyl)ethyl]azaniumchloride
    • Bis2-(2-chloroethylsulfonyl)ethylazaniumchloride
    • Inchi: 1S/C8H17Cl2NO4S2.ClH/c9-1-5-16(12,13)7-3-11-4-8-17(14,15)6-2-10;/h11H,1-8H2;1H
    • InChI Key: BYURROLIRSCGHO-UHFFFAOYSA-N
    • SMILES: ClCCS(CC[NH2+]CCS(CCCl)(=O)=O)(=O)=O.[Cl-]

Computed Properties

  • Exact Mass: 360.97400
  • Monoisotopic Mass: 360.974283
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 10
  • Complexity: 345
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102

Experimental Properties

  • Boiling Point: 585.9 °C at 760 mmHg
  • Flash Point: 585.9 °C at 760 mmHg
  • PSA: 97.07000
  • LogP: 3.23770

Bis2-(2-chloroethylsulfonyl)ethylazaniumchloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B015968-100mg
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$ 240.00 2022-06-07
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Additional information on Bis2-(2-chloroethylsulfonyl)ethylazaniumchloride

Bis(2-chloroethylsulfonyl)ethylazaniumchloride (CAS No. 65180-91-8): A Comprehensive Overview

Bis(2-chloroethylsulfonyl)ethylazaniumchloride, with the CAS number 65180-91-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of azanium derivatives, which are known for their unique structural and functional properties. The presence of both sulfonyl and chloroethyl groups in its molecular structure imparts distinct reactivity and potential applications, particularly in medicinal chemistry and biotechnology.

The molecular formula of Bis(2-chloroethylsulfonyl)ethylazaniumchloride can be represented as C₆H₁₁Cl₃NO₄S₂. This intricate arrangement of atoms contributes to its complex chemical behavior, making it a subject of interest for researchers exploring novel therapeutic agents. The compound's synthesis involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yield and purity.

In recent years, there has been growing interest in azanium derivatives due to their potential as pharmacophores in drug design. The sulfonyl groups in Bis(2-chloroethylsulfonyl)ethylazaniumchloride enhance its solubility in polar solvents, facilitating its use in various biochemical assays. Additionally, the azanium core provides a reactive site for further functionalization, allowing chemists to tailor the compound for specific applications.

One of the most compelling aspects of Bis(2-chloroethylsulfonyl)ethylazaniumchloride is its role in the development of novel antimicrobial agents. The combination of chloroethyl and sulfonyl groups creates a structure that can interact with microbial cell membranes, disrupting essential biological processes. This property has been explored in preliminary studies aiming to identify new compounds with broad-spectrum antimicrobial activity.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mechanism of action of Bis(2-chloroethylsulfonyl)ethylazaniumchloride with various biological targets. These simulations have revealed promising interactions with enzymes involved in bacterial metabolism, suggesting its potential as an antibiotic adjuvant or standalone therapeutic agent. Such findings are particularly relevant in the context of rising antibiotic resistance, where innovative approaches are needed to combat pathogenic bacteria.

The synthesis and characterization of Bis(2-chloroethylsulfonyl)ethylazaniumchloride have also provided insights into the development of more stable and effective azanium derivatives. By optimizing synthetic pathways, researchers have been able to improve yields and reduce byproduct formation, making large-scale production more feasible. Furthermore, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structural integrity of the compound.

In addition to its antimicrobial potential, Bis(2-chloroethylsulfonyl)ethylazaniumchloride has shown promise in other areas of biomedical research. For instance, its ability to cross cell membranes has led to investigations into its use as a carrier molecule for drug delivery systems. By incorporating this compound into liposomes or nanoparticles, researchers aim to enhance the targeted delivery of therapeutic agents to specific tissues or organs.

The chemical stability of Bis(2-chloroethylsulfonyl)ethylazaniumchloride under various conditions is another critical factor that has been extensively studied. Researchers have examined its behavior under different pH levels, temperatures, and solvent environments to understand how these factors influence its reactivity and efficacy. These studies have provided valuable data for formulating storage conditions and application protocols that maximize the compound's utility.

Ethical considerations are also paramount when studying compounds like Bis(2-chloroethylsulfonyl)ethylazaniumchloride. Given its potential biological activity, rigorous safety assessments are conducted to evaluate any possible toxicological effects. These assessments include acute toxicity tests, chronic exposure studies, and genetic toxicity evaluations to ensure that the compound is safe for both laboratory use and potential clinical applications.

The future prospects for Bis(2-chloroethylsulfonyl)ethylazaniumchloride are vast and multifaceted. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a significant role in addressing some of the most pressing challenges in medicine and biotechnology. Whether it serves as a lead compound for drug development or an essential reagent in biochemical research, its contributions are likely to be substantial.

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